molecular formula C8H6Cl2N2 B1209713 2-(Dichloromethyl)-1H-benzimidazole CAS No. 5466-57-9

2-(Dichloromethyl)-1H-benzimidazole

Cat. No.: B1209713
CAS No.: 5466-57-9
M. Wt: 201.05 g/mol
InChI Key: XIIOQTJSDMWKQQ-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. The presence of the dichloromethyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups.

    Substitution: The dichloromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction can produce 2-methyl-1H-benzimidazole.

Scientific Research Applications

2-(Dichloromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1H-benzimidazole
  • 2-(Bromomethyl)-1H-benzimidazole
  • 2-(Iodomethyl)-1H-benzimidazole

Comparison: Compared to its analogs, 2-(Dichloromethyl)-1H-benzimidazole exhibits unique reactivity due to the presence of two chlorine atoms. This makes it more reactive in substitution and oxidation reactions, providing distinct advantages in synthetic applications. Its unique properties also contribute to its potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(dichloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIOQTJSDMWKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063923
Record name 1H-Benzimidazole, 2-(dichloromethyl)-
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Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5466-57-9
Record name 2-(Dichloromethyl)-1H-benzimidazole
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Record name 2-(Dichloromethyl)benzimidazole
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Record name 1H-Benzimidazole, 2-(dichloromethyl)-
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Record name 1H-Benzimidazole, 2-(dichloromethyl)-
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Record name 1H-Benzimidazole, 2-(dichloromethyl)-
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Record name 2-(dichloromethyl)-1H-benzimidazole
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